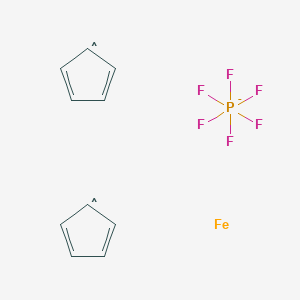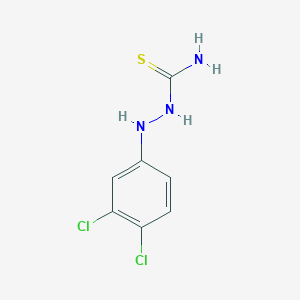
Ferrocenium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocenium hexafluorophosphate (FcPF6) is a ferrocenium cation used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .
Synthesis Analysis
A facile and effective strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− is reported . The synthesis of ferrocene was serendipitous .Molecular Structure Analysis
The X-ray structures of the six electron-deficient ferricenium derivatives are of particular interest as only a handful (∼5) of such derivatives have been structurally characterized to date . The average Fe-C bond length is 2.047 Å, which is virtually indistinguishable from the Fe-C distance in ferrocene .Chemical Reactions Analysis
Ferrocenium salts are one-electron oxidizing agents, and the reduced product, ferrocene, is relatively inert and readily separated from ionic products . The ferrocene–ferrocenium couple is often used as a reference in electrochemistry .Physical And Chemical Properties Analysis
This compound is deep blue in color and paramagnetic . In acetonitrile solution that is 0.1 M in NBu 4 PF 6, the Fc + /Fc couple is +0.641 V with respect to the normal hydrogen electrode .Aplicaciones Científicas De Investigación
Molecular Dynamics Studies : A study by Webb et al. (1992) employed solid-state NMR, Mössbauer spectroscopy, and X-ray diffraction to investigate the molecular dynamics of ferrocenium hexafluorophosphate in the solid state, contributing to our understanding of its structural properties (Webb et al., 1992).
Electrochemistry and Conducting Polymers : Galal et al. (1997) used this compound as the supporting electrolyte in the electropolymerization of poly(3-methylthiophene), revealing insights into the electrochemical behavior of polymer electrodes containing ferrocene moieties (Galal et al., 1997).
Photoinitiator for Polymerization : Zhang et al. (2016) demonstrated the use of a carbazole-bound ferrocenium salt as an efficient photoinitiator for cationic ring-opening polymerization of epoxides under UV and visible LED irradiation, showcasing its potential in polymer chemistry (Zhang et al., 2016).
Reference Electrode in Electrochemistry : A 2005 study by Paddon and Compton introduced a reference electrode for electrochemical and cryoelectrochemical use in tetrahydrofuran solvent, where this compound plays a critical role (Paddon & Compton, 2005).
Organic Synthesis Catalyst : Queensen et al. (2015) found this compound to be an efficient catalyst for the etherification of propargylic alcohols, demonstrating its catalytic potential in organic synthesis (Queensen et al., 2015).
Spin Relaxation and Phase Transitions : Research by Herber et al. (2016) on this compound focused on spin relaxation and phase transitions, providing valuable insights into its magnetic properties (Herber et al., 2016).
Mecanismo De Acción
Target of Action
Ferrocenium hexafluorophosphate is an organometallic compound that primarily targets organic compounds in chemical reactions . It is often used in organic synthesis, where it acts as a one-electron oxidant .
Mode of Action
The ferrocenium ion in this compound can act as a one-electron oxidant, initiating or promoting a range of radical processes . It can donate electrons to suitable substrates, resulting in useful transformations . Additionally, Ferrocenium salts can also act as mild Lewis acids .
Biochemical Pathways
This compound is involved in various organic reactions. For instance, it can accelerate the solvent-free cyanosilylation of carbonyl compounds . It has also been used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .
Pharmacokinetics
Its solubility in acetonitrile suggests that it may have good bioavailability in certain environments.
Result of Action
The result of this compound’s action is the transformation of organic compounds. For example, it can transform aromatic aldehydes and ketones into corresponding silylated cyanohydrins . The reduced product, ferrocene, is relatively inert and readily separated from ionic products .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the solvent dielectric constant can affect the energy barrier for rotation around the metal–ligand bond in these systems . Furthermore, the oxidation potential of the ferrocenium ion can be modified by altering the substitution on the cyclopentadienyl rings .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ferrocenium hexafluorophosphate is known for its one-electron oxidizing properties . The reduced product, ferrocene, is relatively inert and readily separated from ionic products . The ferrocenium ion can act as a one-electron oxidant and thus initiate or promote a range of radical processes .
Cellular Effects
It has been observed that ferrocenium, the oxidized form of ferrocene, can induce ferroptosis, an iron-dependent form of regulated cell death driven by an overload of lipid peroxides in cellular membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a one-electron oxidizing agent . This property allows it to initiate or promote various radical processes . The ferrocenium ion is in its ground state a low-spin d5 complex with one unpaired electron .
Metabolic Pathways
The ferrocene–ferrocenium couple is often used as a reference in electrochemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ferrocenium hexafluorophosphate can be achieved through the oxidation of ferrocene using a strong oxidizing agent followed by the reaction with hexafluorophosphoric acid.", "Starting Materials": [ "Ferrocene", "Nitric acid", "Hexafluorophosphoric acid", "Acetonitrile" ], "Reaction": [ "Dissolve ferrocene in acetonitrile", "Add nitric acid to the solution and stir for several hours to oxidize ferrocene to ferrocenium nitrate", "Add hexafluorophosphoric acid to the solution to form Ferrocenium hexafluorophosphate", "Filter the solution to obtain the solid product", "Wash the solid product with acetonitrile to remove impurities", "Dry the product under vacuum" ] } | |
Número CAS |
11077-24-0 |
Fórmula molecular |
C10H20F6FeP- |
Peso molecular |
341.07 g/mol |
Nombre IUPAC |
cyclopentane;iron;hexafluorophosphate |
InChI |
InChI=1S/2C5H10.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H2;;/q;;-1; |
Clave InChI |
IAZZKFUOICUZOM-UHFFFAOYSA-N |
SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe] |
SMILES canónico |
C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, endo- (9CI)](/img/no-structure.png)





